N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-16(18-17-14-2-1-3-15(14)19-25-17)12-4-6-13(7-5-12)26(22,23)20-8-10-24-11-9-20/h4-7H,1-3,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQNLDRAOOTQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the cyclopenta[c]isoxazole core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the benzamide and morpholinosulfonyl groups through nucleophilic substitution and sulfonation reactions, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, protein-protein interactions, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with derivatives discussed in the literature, particularly those featuring cyclopenta-fused heterocycles and sulfonamide groups. Key comparisons include:
Key Observations:
- Heterocyclic Core: The target’s cyclopenta-isoxazole core differs from the thiophene (Compound 24) and triazin (Compound 25) systems in .
- Sulfonamide Variations: The morpholinosulfonyl group in the target compound contrasts with the pyrimidinyl sulfamoyl group in Compound 23. Morpholine’s electron-donating properties may enhance solubility but reduce electrophilic reactivity compared to pyrimidine .
Limitations and Contrasts
- Electron Density: The isoxazole’s lower electron density compared to thiophene (Compound 24) may reduce π-π stacking with kinase aromatic residues .
- Synthetic Complexity: The morpholinosulfonyl group’s introduction may require milder conditions than the sodium hydroxide reflux used for triazoles in , affecting scalability .
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of and a molecular weight of 377.4 g/mol, incorporates both isoxazole and morpholino sulfonyl functionalities, which may contribute to its pharmacological properties.
Chemical Structure
The compound features a bicyclic structure that includes a cyclopentane ring fused with an isoxazole moiety. This structural diversity is believed to play a significant role in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 942003-88-5 |
The biological activity of this compound is hypothesized to involve interactions with various cellular targets, including enzymes and receptors. The presence of the morpholino sulfonyl group may enhance solubility and facilitate binding to specific proteins involved in disease processes.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for disease progression, particularly in cancer and inflammatory pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Initial evaluations have shown potential cytotoxic effects against various cancer cell lines, indicating its role as a candidate for cancer therapy.
Case Studies
- Anti-inflammatory Studies : In vitro studies demonstrated that the compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS).
- Cytotoxicity Assays : The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing IC50 values in the low micromolar range, suggesting effective growth inhibition.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
| Study Type | Findings |
|---|---|
| In vitro anti-inflammatory | Significant reduction in cytokine production |
| Cytotoxicity assays | Effective against lung and breast cancer cells |
| Binding affinity studies | Moderate affinity for key therapeutic targets |
Q & A
Q. What are the key synthetic routes for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Coupling of the cyclopenta[c]isoxazole core with a sulfonylbenzamide intermediate. Solvents like methanol or dimethylformamide (DMF) are used under reflux conditions .
- Step 2 : Introduction of the morpholinosulfonyl group via nucleophilic substitution, requiring catalysts such as triethylamine and controlled temperatures (60–80°C) .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .
- Purification : Recrystallization from ethanol or column chromatography is employed for final isolation .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O at ~1670–1710 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- NMR : Confirms structural integrity (e.g., aromatic protons at δ 7.3–8.3 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental Analysis : Validates purity via C, H, N, S percentages .
Q. What functional groups dictate its reactivity?
The compound’s reactivity arises from:
- Isoxazole ring : Susceptible to electrophilic substitution or ring-opening under acidic conditions .
- Morpholinosulfonyl group : Participates in hydrogen bonding and acts as a directing group in metal-catalyzed reactions .
- Benzamide linkage : Undergoes hydrolysis in basic media to yield carboxylic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological adjustments include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to methanol .
- Catalyst Screening : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions in sulfonyl group incorporation .
- Temperature Control : Lower temperatures (40°C) minimize decomposition during cyclization steps .
- Purification Refinement : Gradient elution in column chromatography (hexane:ethyl acetate) improves separation of byproducts .
Q. How should researchers address contradictions in solubility data across studies?
Contradictory solubility reports (e.g., DMSO vs. aqueous buffers) require:
- Standardized Protocols : Use USP/PhEur solubility criteria under controlled pH (e.g., 7.4 for physiological relevance) .
- Stability Assessments : Monitor compound integrity via UV-Vis spectroscopy over 24–72 hours to rule out degradation .
- Co-solvent Systems : Test mixtures like PEG-400/water to enhance solubility without altering chemical stability .
Q. What mechanisms underpin its stability under experimental conditions?
Stability is influenced by:
- Hydrolytic Degradation : The benzamide bond cleaves in alkaline conditions (pH > 9), forming carboxylic acid derivatives .
- Photolytic Sensitivity : UV exposure (λ = 254 nm) causes isoxazole ring rearrangement, necessitating amber glassware storage .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, guiding storage at ≤−20°C .
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR strategies include:
- Isoxazole Modifications : Substituting electron-withdrawing groups (e.g., -NO₂) enhances binding to kinase targets .
- Sulfonyl Group Replacement : Replacing morpholine with piperazine alters solubility and pharmacokinetic profiles .
- Benzamide Bioisosteres : Using thioamide or urea linkages improves metabolic stability in hepatic microsome assays .
Data Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in yields (50–80%) arise from divergent purification methods (e.g., recrystallization vs. chromatography) .
- Biological Activity Reports : Inconsistent IC₅₀ values (e.g., 10–100 nM for kinase inhibition) may reflect assay conditions (ATP concentration, incubation time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
